Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 893615-95-7
VCID: VC3056695
InChI: InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)11-6-15-7-16(11)10-5-8(13)3-4-9(10)14/h3-7H,2H2,1H3
SMILES: CCOC(=O)C1=CN=CN1C2=C(C=CC(=C2)Cl)Cl
Molecular Formula: C12H10Cl2N2O2
Molecular Weight: 285.12 g/mol

Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate

CAS No.: 893615-95-7

Cat. No.: VC3056695

Molecular Formula: C12H10Cl2N2O2

Molecular Weight: 285.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate - 893615-95-7

Specification

CAS No. 893615-95-7
Molecular Formula C12H10Cl2N2O2
Molecular Weight 285.12 g/mol
IUPAC Name ethyl 3-(2,5-dichlorophenyl)imidazole-4-carboxylate
Standard InChI InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)11-6-15-7-16(11)10-5-8(13)3-4-9(10)14/h3-7H,2H2,1H3
Standard InChI Key DTSXCLBTLMFUNR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=CN1C2=C(C=CC(=C2)Cl)Cl
Canonical SMILES CCOC(=O)C1=CN=CN1C2=C(C=CC(=C2)Cl)Cl

Introduction

Chemical Identity and Basic Properties

Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate is characterized by specific chemical identifiers and properties that distinguish it from other imidazole derivatives. The compound belongs to a class of heterocyclic molecules known for their diverse biological activities and synthetic utility.

Chemical Identification Parameters

The compound can be identified through various chemical parameters as detailed in Table 1:

Table 1: Basic Chemical Information

ParameterValue
IUPAC NameEthyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate
Systematic NameEthyl 3-(2,5-dichlorophenyl)imidazole-4-carboxylate
CAS Registry Number893615-95-7
Molecular FormulaC₁₂H₁₀Cl₂N₂O₂
Molecular Weight285.13 g/mol

The different naming conventions reflect the various systematic approaches to describing the compound's structure, with the IUPAC name being the most widely recognized standard for chemical nomenclature .

Structural Representation

The molecular structure of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate features an imidazole ring with a 2,5-dichlorophenyl substituent at the N1 position and an ethyl carboxylate group at the C5 position. This structure can be represented using different chemical notations:

Table 2: Structural Notation

Notation TypeRepresentation
SMILESCCOC(=O)c1cncn1c2cc(ccc2Cl)Cl
InChIInChI=1/C12H10Cl2N2O2/c1-2-18-12(17)11-6-15-7-16(11)10-5-8(13)3-4-9(10)14/h3-7H,2H2,1H3
InChIKeyDTSXCLBTLMFUNR-UHFFFAOYSA-N

These structural representations provide standardized ways to digitally encode the compound's structure for database searches and computational analyses .

Physical Properties

The physical properties of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate significantly influence its behavior in various chemical and biological systems, affecting its potential applications in pharmaceutical research and chemical synthesis.

Fundamental Physical Properties

The compound exhibits several key physical characteristics:

Table 3: Physical Properties

PropertyValue
Physical StateSolid (presumed)
Boiling Point426.1 °C at 760 mmHg
Vapor Pressure1.81×10⁻⁷ mmHg at 25°C
Surface Tension46.3 dyne/cm
Enthalpy of Vaporization68.09 kJ/mol
Index of Refraction1.606
Molar Refractivity71.01 cm³
Molar Volume205.8 cm³
Polarizability28.15×10⁻²⁴ cm³

These physical properties provide essential information for handling, storing, and utilizing the compound in various experimental and industrial settings .

Partition and Distribution Coefficients

The lipophilicity and distribution characteristics of the compound are critical for understanding its pharmacokinetic behavior:

Table 4: Partition and Distribution Parameters

ParameterValue
ACD/LogP3.61
ACD/LogD (pH 5.5)3.61
ACD/LogD (pH 7.4)3.61
BCF (pH 5.5)324.37
BCF (pH 7.4)324.38
KOC (pH 5.5)2182.72
KOC (pH 7.4)2182.84

The relatively high LogP value of 3.61 indicates significant lipophilicity, suggesting good membrane permeability but potential issues with aqueous solubility. The bioconcentration factor (BCF) and soil adsorption coefficient (KOC) values provide insights into the compound's environmental distribution potential .

Molecular Interactions

The compound's capacity for molecular interactions is influenced by its structural features:

Table 5: Molecular Interaction Parameters

ParameterValue
Hydrogen Bond Acceptors4
Freely Rotating Bonds4
Polar Surface Area44.12 Ų

These parameters are particularly relevant for understanding the compound's potential binding interactions with biological targets, such as proteins or receptors, which could influence its pharmacological activity .

Structural Characteristics and Comparisons

Understanding the structural features of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate provides valuable insights into its chemical behavior and potential applications.

Core Structure and Functional Groups

The compound contains several key structural components:

  • An imidazole heterocyclic core (a five-membered ring with two nitrogen atoms)

  • A 2,5-dichlorophenyl substituent at the N1 position

  • An ethyl carboxylate group at the C5 position

The imidazole core is a prevalent structural motif in many pharmaceutically active compounds, contributing to a wide range of biological activities. The presence of the two chlorine atoms in the phenyl ring likely enhances the compound's lipophilicity and may influence its binding affinity to specific biological targets .

Comparison with Related Imidazole Derivatives

To understand the structural significance of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate, it is valuable to compare it with related compounds:

Table 6: Comparison with Related Imidazole Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylateC₁₂H₁₀Cl₂N₂O₂285.132,5-dichlorophenyl at N1, ethyl carboxylate at C5
Ethyl 2-phenyl-1H-imidazole-5-carboxylateC₁₂H₁₂N₂O₂216.24Phenyl at C2, unsubstituted N1, ethyl carboxylate at C5
Ethyl 4-(2-Hydroxy-2-propyl)-2-propyl-1H-imidazole-5-carboxylateC₁₂H₂₀N₂O₃240.302-hydroxy-2-propyl at C4, propyl at C2, ethyl carboxylate at C5

The structural variations among these imidazole derivatives likely result in different physicochemical properties and biological activities. For instance, the 2,5-dichlorophenyl substitution in our target compound may confer distinct electronic properties and receptor-binding characteristics compared to the unsubstituted phenyl group in Ethyl 2-phenyl-1H-imidazole-5-carboxylate .

Structure-Activity Relationship Considerations

Understanding the structure-activity relationships (SAR) of imidazole derivatives provides insights into the potential biological activities of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate.

Impact of Substituents

The specific substitution pattern in Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate likely influences its biological activity:

Studies on similar imidazole derivatives have demonstrated that subtle structural modifications can significantly impact their biological activity profiles .

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